3-Cyclohexène-1,1-diméthanol

Vue d'ensemble

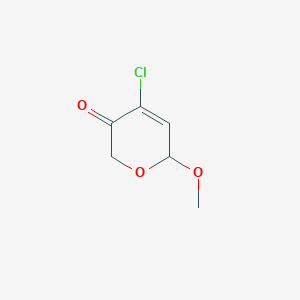

Description

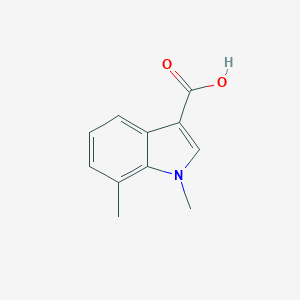

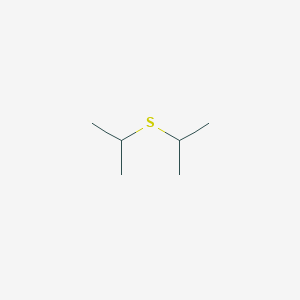

3-Cyclohexene-1,1-dimethanol is a chemical compound with the molecular formula C8H14O2 . It contains 24 bonds in total, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .

Synthesis Analysis

3-Cyclohexene-1,1-dimethanol has been used in the synthesis of novel macromonomers of epoxy end-functionalized polystyrene via atom transfer radical polymerization . It can also be separated on a Newcrom R1 HPLC column .Molecular Structure Analysis

The molecular structure of 3-Cyclohexene-1,1-dimethanol includes a six-membered cyclohexene ring with two methanol groups attached to one of the carbons . The linear formula of this compound is C6H8(CH2OH)2 .Applications De Recherche Scientifique

Synthèse chimique

Le 3-cyclohexène-1,1-diméthanol est un élément de construction polyvalent dans le domaine de la synthèse chimique . Son noyau cyclohexène et ses fonctionnalités hydroxyle permettent la synthèse d'un éventail diversifié de composés .

Recherche pharmaceutique

En recherche et développement pharmaceutique, le this compound est utilisé pour la synthèse d'un large éventail de candidats médicaments . Chacun de ces candidats a le potentiel de traiter une variété de conditions de santé .

Science des matériaux

Le this compound est utilisé dans la synthèse de nouveaux macromonomères de polystyrène à terminaison époxy par polymérisation radicalaire par transfert d'atome . Cette application est particulièrement pertinente dans le domaine de la science des matériaux.

Constituant d'huile essentielle

Le this compound est un constituant principal de l'huile essentielle isolée de Pinus sylvestris . Cela le rend important dans l'étude et la production d'huiles essentielles.

Chromatographie

Le this compound peut être analysé par la méthode HPLC en phase inverse (RP) avec des conditions simples . Cela le rend utile dans les applications chromatographiques pour la séparation et l'analyse de mélanges complexes .

Sécurité et manipulation

La sécurité et la manipulation du this compound font également l'objet de recherches. Il est classé comme Tox. 4 Oral et non combustible . La recherche sur sa sécurité et sa manipulation peut contribuer à garantir qu'il est utilisé de manière sûre et efficace dans diverses applications

Safety and Hazards

3-Cyclohexene-1,1-dimethanol is classified as Acute Tox. 4 Oral according to GHS07 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBFFWTZWGHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175968 | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2160-94-3 | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CYCLOHEXENE-1,1-DIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-2-ene-1,1-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-Cyclohexene-1,1-dimethanol is primarily used as a monomer in the synthesis of various polymers. For instance, it's a key component in producing active barrier poly(ethylene terephthalate) (PET) copolymers. [] These copolymers exhibit improved oxygen barrier properties compared to unmodified PET. [, ] Additionally, it serves as a building block for synthesizing well-defined macromonomers with cyclohexene oxide functionality. [, ] These macromonomers are further employed in creating comb-shaped and graft copolymers via photoinitiated cationic polymerization. [, ]

A: While the provided research abstracts don't explicitly state the molecular formula and weight of 3-Cyclohexene-1,1-dimethanol, they do highlight its use in polymerization reactions. This suggests the presence of two reactive hydroxyl (-OH) groups within its structure. These hydroxyl groups enable its participation in condensation polymerization reactions, leading to the formation of polyester chains. [, ]

A: Research indicates that incorporating 3-Cyclohexene-1,1-dimethanol as a comonomer in PET synthesis leads to enhanced oxygen barrier properties. Specifically, PET/3-Cyclohexene-1,1-dimethanol copolymers demonstrate up to a 40% improvement in oxygen barrier performance compared to unmodified PET. [, ] This enhancement is attributed to the active oxygen scavenging ability of the 3-Cyclohexene-1,1-dimethanol moiety within the polymer matrix. []

A: Yes, research indicates that incorporating 3-Cyclohexene-1,1-dimethanol into PET influences the polymer's thermal properties. Studies reveal a decrease in the peak melting temperature of PET/3-Cyclohexene-1,1-dimethanol copolymers as the concentration of 3-Cyclohexene-1,1-dimethanol increases. [] Furthermore, these copolymers exhibit slower crystallization rates compared to unmodified PET. []

A: Studies on the rheological behavior of PET/3-Cyclohexene-1,1-dimethanol copolymers reveal that they exhibit Newtonian behavior within the studied range of 3-Cyclohexene-1,1-dimethanol concentrations. [] This implies that their viscosity remains constant regardless of the applied shear rate, which is a desirable characteristic for certain processing techniques.

A: Research utilizes various spectroscopic techniques to confirm the incorporation and interactions of 3-Cyclohexene-1,1-dimethanol within polymer structures. Proton nuclear magnetic resonance spectroscopy (1H NMR) and 2D correlation spectroscopy (COSY) analysis provide valuable insights into the chemical environment and bonding interactions of 3-Cyclohexene-1,1-dimethanol within PET copolymers. [] These techniques help establish the successful integration of the monomer into the polymer backbone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)